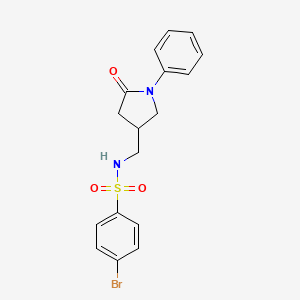

4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

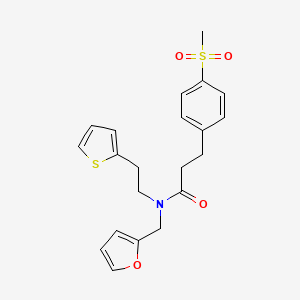

The compound “4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains a pyrrolidine ring, a benzenesulfonamide group, and a bromine atom . Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry . Benzenesulfonamides are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrrolidine ring attached to a benzenesulfonamide group via a methylene (-CH2-) bridge. The benzenesulfonamide group is further substituted with a bromine atom .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the reaction conditions and the reagents used. Pyrrolidine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the bromine atom and the benzenesulfonamide group could influence its properties .Applications De Recherche Scientifique

Photodynamic Therapy Applications

One of the notable applications of benzenesulfonamide derivatives in scientific research is in the field of photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds showed promising properties as photosensitizers, which are essential for Type II mechanisms in photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for cancer treatment applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Ranganatha et al. (2018) synthesized a series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives, characterized by various spectral studies. They found that these compounds, including a specific benzenesulfonamide derivative, exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Ranganatha et al., 2018).

Carbonic Anhydrase Inhibition

In another study, Gul et al. (2016) focused on the synthesis of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides and their inhibition effects on carbonic anhydrase I and II. They found that these compounds have inhibition potentials towards these enzymes, with specific compounds showing low Ki values, making them promising candidates for further detailed carbonic anhydrase inhibition studies (Gul et al., 2016).

Photosensitizing Abilities in Photodynamic Therapy

Öncül, Öztürk, and Pişkin (2022) also synthesized and characterized compounds including zinc(II) phthalocyanine substituted with benzenesulfonamide units. They investigated the photophysical and photochemical properties of these compounds, concluding that they have potential as photosensitizers in photodynamic therapy due to their favorable fluorescence and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).

Synthetic Applications in Organic Chemistry

Familoni (2002) highlighted the synthetic applications of metalated sulfonamides, including benzenesulfonamide, in organic chemistry. The study presents the vast possibilities inherent in arylsulfonamides using Directed ortho Metalation (DoM) methodology, showing various products of metalation and their applications in heterocyclic synthesis (Familoni, 2002).

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the biological activities observed for related compounds, it could be of interest in the field of medicinal chemistry .

Mécanisme D'action

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

The compound interacts with AchE, affecting its activity The exact nature of this interaction is not clear from the available information

Biochemical Pathways

The compound’s interaction with AchE can lead to changes in the cholinergic nervous system . This can result in behavioral changes, body movement impairment, and even a reduced number of survival organisms . The compound may also affect the production of reactive oxygen species (ROS) and lipid peroxides, leading to oxidative stress .

Result of Action

The compound’s action on AchE and its potential role in oxidative stress can lead to various molecular and cellular effects . These include changes in behavior, impairment of body movement, and potentially a decrease in survival rates .

Propriétés

IUPAC Name |

4-bromo-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRWLGSUXFOZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)

![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)

![3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947861.png)

![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)

![5-[(E)-(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2947874.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2947875.png)

![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947878.png)